molecular formula C9H13N3O3 B7830815 2-amino-N'-hydroxy-4,5-dimethoxybenzenecarboximidamide

2-amino-N'-hydroxy-4,5-dimethoxybenzenecarboximidamide

Cat. No.: B7830815
M. Wt: 211.22 g/mol
InChI Key: UUIWEMBCNJKANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide is a chemical compound with a complex structure that includes amino, hydroxy, and methoxy functional groups

Properties

IUPAC Name

2-amino-N'-hydroxy-4,5-dimethoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-14-7-3-5(9(11)12-13)6(10)4-8(7)15-2/h3-4,13H,10H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIWEMBCNJKANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=NO)N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with hydroxylamine under specific conditions to introduce the hydroxy and carboximidamide groups . The reaction conditions often include the use of solvents such as methanol or water and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-amino-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,5-dimethoxybenzoic acid
  • 2-amino-4,5-dimethoxybenzamide
  • 2-amino-4,5-dicyano-1H-imidazole

Uniqueness

2-amino-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which confer distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may lack one or more of these functional groups .

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